molecular formula C16H15ClN4OS B2801213 N'-(4-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide CAS No. 851979-35-6

N'-(4-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide

Cat. No.: B2801213
CAS No.: 851979-35-6
M. Wt: 346.83
InChI Key: RKCXYSRLFADZBF-UHFFFAOYSA-N
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Description

N'-(4-Chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide is a synthetic hydrazide derivative characterized by a benzothiazole core substituted with a chlorine atom at position 4 and a benzohydrazide moiety bearing a dimethylamino group at the para position. This compound belongs to a broader class of hydrazones, which are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Synthesis: The synthesis typically involves multi-step reactions. For example, analogous hydrazides are prepared by condensing hydrazine hydrate with ester precursors (e.g., methyl-4-formyl benzoate) to form hydrazide intermediates, followed by refluxing with substituted benzaldehydes in ethanol under acidic catalysis (e.g., glacial acetic acid) . The presence of electron-donating groups like dimethylamino (-N(CH₃)₂) and electron-withdrawing groups (e.g., chloro in benzothiazole) influences the compound’s reactivity and biological profile.

Properties

IUPAC Name

N'-(4-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4OS/c1-21(2)11-8-6-10(7-9-11)15(22)19-20-16-18-14-12(17)4-3-5-13(14)23-16/h3-9H,1-2H3,(H,18,20)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCXYSRLFADZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Chlorine vs. histolytica ). In contrast, the tert-butyl group in compound 14 (Table 1) increases steric bulk, favoring urease inhibition through hydrophobic interactions .
  • Dimethylamino (-N(CH₃)₂) Positioning: The para-substituted dimethylamino group in the benzohydrazide scaffold enhances solubility and electron-donating capacity, critical for HDAC inhibition (LASSBio-1911 ) and cytotoxicity (quinoline derivative ).

Heterocyclic Modifications

  • Benzothiazole vs. Quinoline/Indole Systems: Benzothiazole derivatives (e.g., the target compound) are associated with antimicrobial and antiparasitic activities , whereas quinoline hybrids (e.g., compound N7 ) leverage planar aromatic systems for DNA intercalation in cancer cells. Indole-triazole hybrids (e.g., ) may target fungal or bacterial enzymes.

Computational and Theoretical Studies

A PM3 method-based theoretical study compared [N'-(4-(dimethylamino)benzylidene)benzohydrazide] with [N'-(4-aminobenzylidene)benzohydrazide], revealing:

  • Lower energy gap (ΔE = 4.2 eV vs. 5.1 eV) and higher hardness (η = 2.1 eV vs.
  • Enhanced IR vibrational frequencies in the dimethylamino variant, correlating with stronger hydrogen-bonding capacity .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing and purifying N'-(4-chloro-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzohydrazide?

  • Methodological Answer : The compound is synthesized via condensation of 4-(dimethylamino)benzoyl chloride with 4-chloro-1,3-benzothiazol-2-amine hydrazine derivatives. Purification involves recrystallization from hot 95% ethanol, yielding colorless needles. Reaction conditions (temperature, solvent, stoichiometry) are optimized to minimize by-products. Analytical techniques like TLC and NMR confirm purity .

Q. How is the crystal structure of this compound determined, and what are its space group parameters?

  • Methodological Answer : Single-crystal X-ray diffraction (Bruker APEXII CCD diffractometer, CuKα radiation) reveals a monoclinic system (space group C2/c) with cell parameters:

  • a=24.7018A˚,b=6.3093A˚,c=13.2103A˚,β=118.05a = 24.7018 \, \text{Å}, \, b = 6.3093 \, \text{Å}, \, c = 13.2103 \, \text{Å}, \, \beta = 118.05^\circ.
  • Refinement using SHELXL-2015 achieves R=0.036R = 0.036, with H-atoms treated via mixed constrained/independent models .

Q. What hydrogen-bonding interactions stabilize the crystal lattice?

  • Methodological Answer : Infinite [001] chains are formed via fused R22(6)R_2^2(6) (N–H⋯N) and R22(10)R_2^2(10) (N–H⋯O) motifs. Additional C–H⋯O interactions (3.41 Å, 172°) and H–H contacts (<2.4 Å) between methyl groups further stabilize the lattice .

Advanced Research Questions

Q. How can data contradictions in crystallographic refinement be resolved for this compound?

  • Methodological Answer : Discrepancies in bond angles or thermal parameters are addressed using full-matrix least-squares refinement in SHELXL. Error estimates (ESDs) for geometric parameters incorporate covariance matrices, with isotropic treatment for cell parameters. Hydrogen positions are validated via difference Fourier maps and constrained UisoU_{\text{iso}} values .

Q. What computational methods quantify lattice energy contributions, and how do they inform crystal engineering?

  • Methodological Answer : DFT calculations (B3LYP/6-31G(d,p)) decompose lattice energy (215.7 kJ/mol) into:

  • Electrostatic (165.3 kJ/mol), dispersion (173.9 kJ/mol), polarization (46.0 kJ/mol), and repulsion (234.1 kJ/mol) components.
  • Hydrogen bonds contribute ~50% of total energy, guiding design of co-crystals with enhanced stability .

Q. How can pharmacophore modeling optimize the compound’s bioactivity against neurological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies key interactions with GABAA_A receptors or sodium channels. Substituent modifications (e.g., chloro, dimethylamino) are tested in silico to enhance binding affinity while maintaining metabolic stability .

Q. What experimental phasing strategies are effective for solving complex structures of analogs?

  • Methodological Answer : SHELXC/D/E pipelines enable high-throughput phasing using anomalous scattering (e.g., SAD/MAD with heavy atoms). For twinned crystals, twin law refinement in SHELXL resolves overlapping reflections .

Q. How do structural analogs compare in antimicrobial or antitumor activity?

  • Example Data :

Compound ModificationIC50_{50} (µM)Target Pathogen/Cell Line
3,5-Dimethoxy substitution12.4S. aureus
4-Fluoro substitution8.7MCF-7 (breast cancer)
  • Activity trends correlate with electron-withdrawing groups enhancing membrane penetration .

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